molecular formula C26H23NO4S B450977 PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B450977
M. Wt: 445.5g/mol
InChI Key: CUTVDOHJBYZUEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The unique structure of this compound, which includes a biphenyl group, a thiophene ring, and a furan moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of the biphenyl-4-yl and 2-methylfuran-3-yl intermediates, followed by their coupling with the thiophene ring. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and various solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures high yield and purity of the final product. Safety measures and environmental considerations are also crucial in the industrial production of such complex organic compounds.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions may lead to the formation of thiol or thioether derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and reaction time playing critical roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies on these derivatives can lead to the discovery of new therapeutic agents.

Medicine

In medicinal chemistry, the compound and its derivatives can be investigated for their potential as drug candidates. Their interactions with biological targets, such as enzymes or receptors, can provide insights into their mechanism of action and therapeutic potential.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its unique electronic properties make it a valuable component in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target, leading to the desired biological effect. In materials science, the compound’s electronic properties, such as its ability to conduct or emit light, are determined by its molecular structure and the arrangement of its functional groups.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds with similar thiophene rings, such as 2-acetylthiophene or 2-bromothiophene.

    Biphenyl Compounds: Molecules containing biphenyl groups, like biphenyl-4-carboxylic acid or 4-bromobiphenyl.

    Furan Derivatives: Compounds with furan moieties, such as 2-methylfuran or 2-furancarboxaldehyde.

Uniqueness

The uniqueness of PROPAN-2-YL 4-{[1,1'-BIPHENYL]-4-YL}-2-(2-METHYLFURAN-3-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial development.

Properties

Molecular Formula

C26H23NO4S

Molecular Weight

445.5g/mol

IUPAC Name

propan-2-yl 2-[(2-methylfuran-3-carbonyl)amino]-4-(4-phenylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H23NO4S/c1-16(2)31-26(29)23-22(15-32-25(23)27-24(28)21-13-14-30-17(21)3)20-11-9-19(10-12-20)18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28)

InChI Key

CUTVDOHJBYZUEH-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=C(C(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C(=O)OC(C)C

Origin of Product

United States

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